piperidin-2-ylmethylN-methylcarbamate
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Overview
Description
Piperidin-2-ylmethylN-methylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethylN-methylcarbamate typically involves the reaction of piperidine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic attack of the nitrogen atom in piperidine on the carbon atom of methyl isocyanate, forming the carbamate linkage .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as transition metal complexes can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylN-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Piperidin-2-ylmethylN-methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylN-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Piperine: An N-acylpiperidine found in black pepper, known for its antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness
Piperidin-2-ylmethylN-methylcarbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Biological Activity
Piperidin-2-ylmethyl N-methylcarbamate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure : Piperidin-2-ylmethyl N-methylcarbamate features a piperidine ring linked to a methyl carbamate group. The compound can be synthesized through the reaction of piperidine with methyl isocyanate under mild conditions, typically in the presence of hydrochloric acid, which facilitates the formation of the carbamate linkage .
Reactivity : The compound can undergo various chemical reactions:
- Oxidation : Produces N-oxide derivatives.
- Reduction : Converts the carbamate group to an amine.
- Substitution : Allows for the formation of substituted carbamates or other derivatives .
Piperidin-2-ylmethyl N-methylcarbamate acts primarily through enzyme inhibition and receptor modulation. It can bind to specific enzymes or receptors, blocking their activity and altering cellular signaling pathways. For instance, it has been shown to inhibit cholinesterases (AChE and BChE), which are critical for neurotransmitter regulation .
Biological Activity
The biological activity of piperidin-2-ylmethyl N-methylcarbamate encompasses several areas:
- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
- Receptor Binding : It interacts with various receptors, potentially influencing pathways related to pain management, inflammation, and neuroprotection .
Therapeutic Applications
Piperidin-2-ylmethyl N-methylcarbamate is being investigated for its potential therapeutic effects in several areas:
- Neurodegenerative Diseases : Its ability to inhibit cholinesterases makes it a candidate for treating conditions like Alzheimer's disease.
- Cancer Therapy : Research indicates that derivatives of piperidine compounds may exhibit cytotoxic properties against cancer cell lines by targeting specific kinases involved in cell proliferation .
- Pain Management : Due to its receptor modulation capabilities, it may have applications in developing analgesics.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidin-2-ylmethyl N-methylcarbamate:
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)12-6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
BCLROQCLESSOJV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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